

An In-depth Technical Guide to the Mechanism of Action of AZD5462

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Compound of Interest

Compound Name: AZD5462

Cat. No.: B12405063

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This technical guide provides a comprehensive overview of the core mechanism of action of **AZD5462**, a novel, orally administered, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

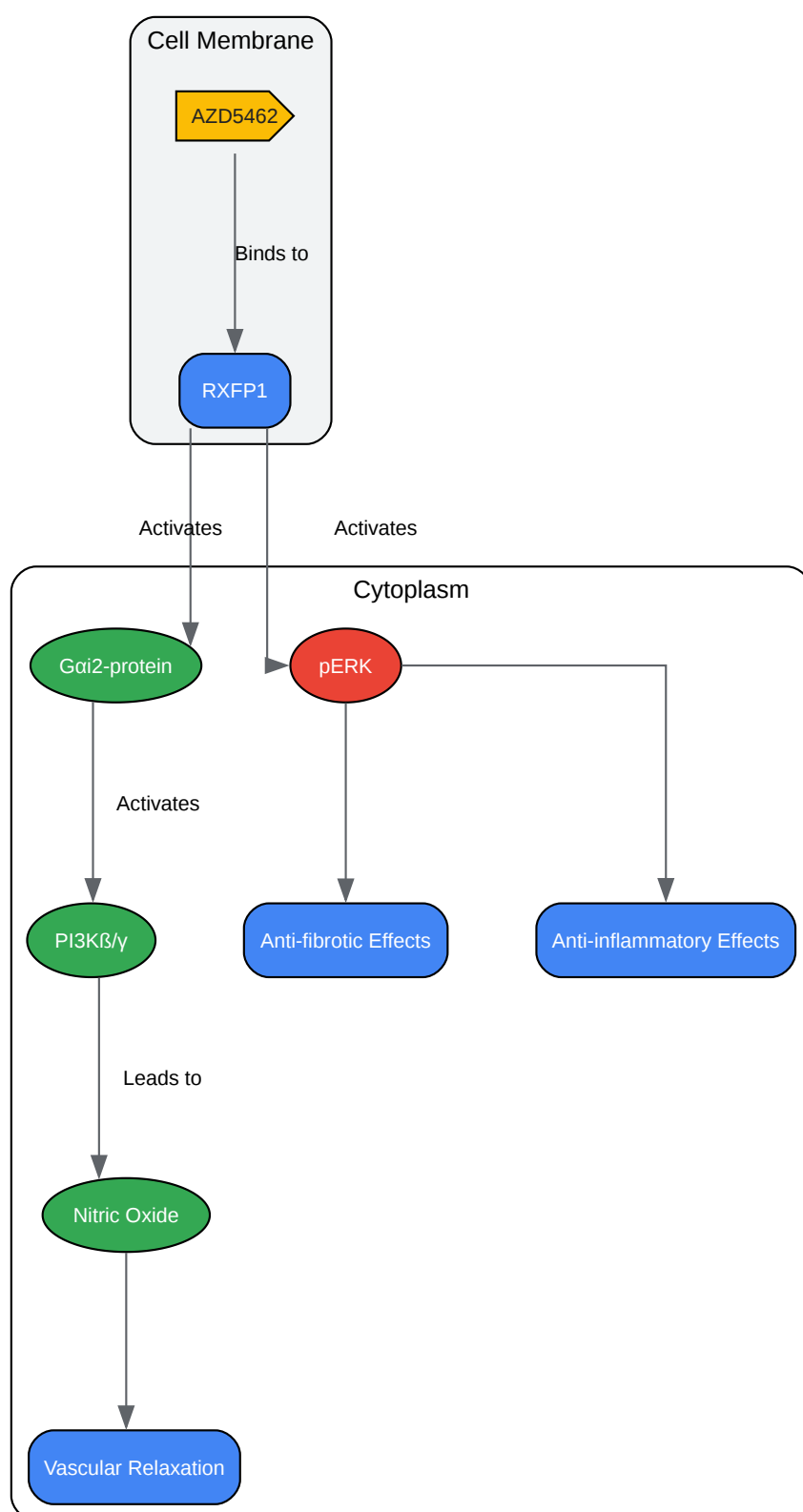
AZD5462 is a small molecule that acts as a pharmacological mimic of relaxin H2, the endogenous ligand for RXFP1.^{[1][2][3]} As a G protein-coupled receptor (GPCR), the activation of RXFP1 by **AZD5462** initiates a cascade of intracellular signaling events that are associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory effects.^{[4][5]} This positions **AZD5462** as a promising therapeutic agent for heart failure.^{[1][2][3][4][5]}

Target Profile and Selectivity

The primary molecular target of **AZD5462** is the Relaxin Family Peptide Receptor 1 (RXFP1).^{[4][5]} Preclinical studies have demonstrated the high selectivity of **AZD5462** for RXFP1. It has shown no significant activity at the seven closest related GPCRs (at concentrations greater than 10µM) and does not interact with targets in the CEREP safety panel, indicating a favorable off-target profile.^[6]

Signaling Pathways

Upon binding to RXFP1, **AZD5462** activates a downstream signaling cascade that largely mirrors that of the native ligand, relaxin H2.[1][2][3] This includes the activation of pathways leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[7] However, a key distinction in the signaling profile of **AZD5462** is that it does not appear to modulate the cAMP second messenger response that is typically associated with relaxin H2-mediated RXFP1 activation.[1][2][3][8] This suggests that **AZD5462** may function as a biased agonist, selectively engaging specific downstream signaling arms. The activation of RXFP1 is also linked to the Gαi2-protein/PI3Kβ/γ/Nitric Oxide-coupled pathway, which contributes to vascular relaxation.[4]



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Caption: Simplified signaling pathway of **AZD5462** via RXFP1 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **AZD5462** from various preclinical and clinical studies.

Table 1: In Vitro Potency of AZD5462

Assay	Cell Line	Species	pEC50	EC50 (nM)	Reference
cAMP Production	CHO	Human	7.7	20	[9]
cAMP Production	HEK-293	Human	7.4	40	[9]
cAMP Production	HEK-293	Cynomolgus Monkey	7.4	40	[9]
cAMP Production	CHO	Rat	5.29	5130	[9]
cGMP Production	-	-	-	50	[7]
ERK Phosphorylation	-	-	-	6.3	[7]

Table 2: Pharmacokinetic Parameters of AZD5462

Species	Dose (IV)	Dose (Oral)	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Cmax (μM/L)	T1/2 (IV) (h)	T1/2 (Oral) (h)	Oral Bioavailability (%)	Reference
Rat	2 mg/kg	1 mg/kg	24	0.98	0.23	1.2	2.9	58	[9]
Cynomolgus Monkey	2 mg/kg	5 mg/kg	9.1	0.56	0.94	4.7	7.2	12	[9]

Table 3: Safety and Metabolism Data for AZD5462

Parameter	Result	Species	Reference
CYP450 Enzyme Inhibition	No risk	-	[4][6]
TDI (CYP3A4/5)	No risk	-	[4][6]
hERG Toxicity	No risk	-	[4][6]
Ames Toxicity	No risk	-	[4][6]
Human Plasma Protein Binding (unbound fraction)	4.3%	Human	[7]
Metabolic Stability (Clint)	23 μL/min/mg	Human Liver Microsomes	[7]
Metabolic Stability (Clint)	4.8 μL/min/10 ⁶ cells	Human Hepatocytes	[7]
Metabolic Stability (Clint)	11 μL/min/10 ⁶ cells	Rat Hepatocytes	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Potency Assays (cAMP and ERK Phosphorylation)

While the exact proprietary protocols from AstraZeneca are not publicly available, a general methodology for such assays can be described as follows:

Objective: To determine the potency of **AZD5462** in activating RXFP1 signaling in vitro.

Materials:

- Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human, cynomolgus monkey, or rat RXFP1.
- Cell culture medium and supplements.
- **AZD5462** and reference compounds.
- Commercially available cAMP assay kits (e.g., HTRF, ELISA).
- Antibodies for detecting phosphorylated ERK (pERK) and total ERK for Western blotting or AlphaLISA.
- Lysis buffers and reagents for protein extraction and quantification.

Protocol for cAMP Assay:

- Cell Seeding: Plate the RXFP1-expressing cells in 96- or 384-well plates and culture overnight to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **AZD5462**. Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.

- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the logarithm of the **AZD5462** concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol for ERK Phosphorylation Assay:

- Cell Seeding and Serum Starvation: Plate the cells as described above. Prior to compound treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.
- Compound Treatment: Treat the cells with serial dilutions of **AZD5462** for a short duration (e.g., 5-15 minutes) at 37°C.
- Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
- Detection of pERK: Analyze the levels of pERK and total ERK in the cell lysates using Western blotting or a high-throughput method like AlphaLISA.
- Data Analysis: Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the logarithm of the **AZD5462** concentration and determine the EC50 value.

In Vivo Efficacy Study in a Cynomolgus Monkey Model of Heart Failure

Objective: To evaluate the therapeutic potential of **AZD5462** in a relevant large animal model of heart failure with reduced ejection fraction (HFrEF).[9]

Animal Model: Aged, obese cynomolgus monkeys with diagnosed HFrEF.[9]

Treatment:

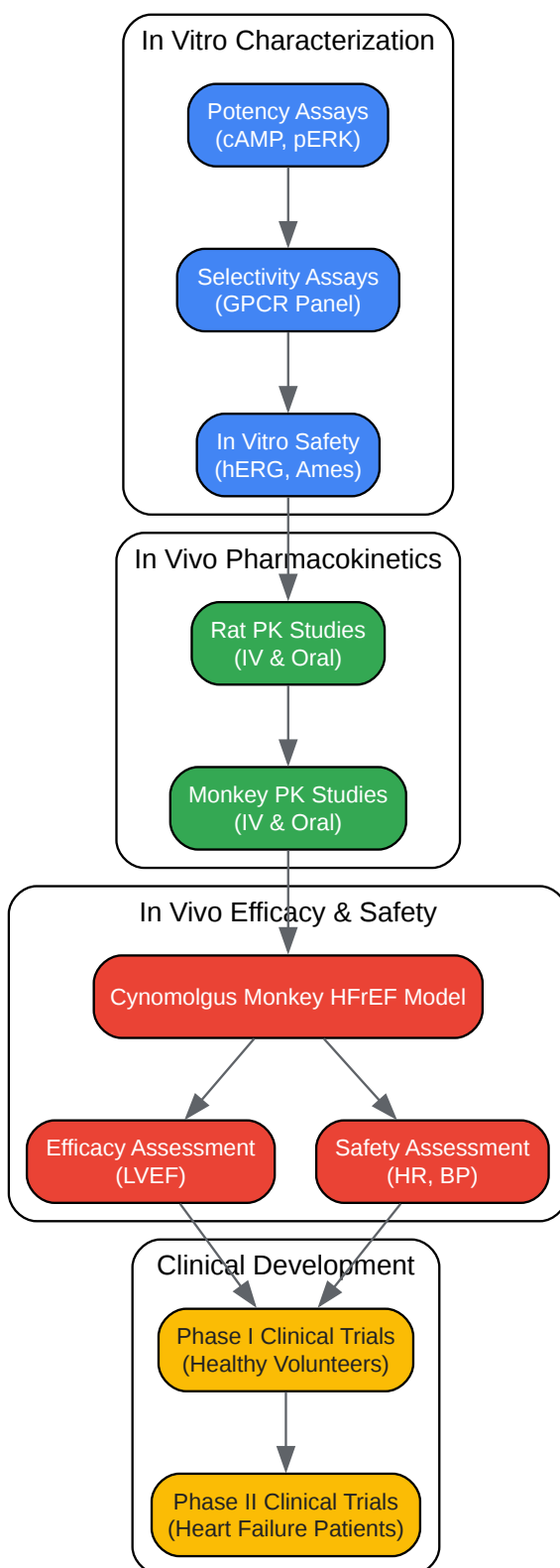
- Oral administration of **AZD5462** for a duration of 8 weeks.[1][2][3][4]

Key Parameters Measured:

- Cardiac Function: Left Ventricular Ejection Fraction (LVEF) measured at baseline and at specified time points post-treatment (e.g., weeks 9, 13, and 17).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Hemodynamics: Heart rate and mean arterial blood pressure.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Protocol Outline:

- Animal Selection and Acclimatization: Select aged, obese cynomolgus monkeys with confirmed HFrEF and acclimatize them to the study conditions.
- Baseline Measurements: Perform baseline assessments of cardiac function (e.g., via echocardiography to measure LVEF) and hemodynamic parameters.
- Randomization and Treatment: Randomize the animals to receive either vehicle control or **AZD5462** orally for 8 weeks.
- Monitoring: Monitor the animals for general health and any adverse effects throughout the study.
- Follow-up Assessments: Conduct follow-up measurements of LVEF, heart rate, and mean arterial blood pressure at weeks 9, 13, and 17.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Data Analysis: Compare the changes in the measured parameters between the **AZD5462**-treated group and the control group.



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Caption: A representative experimental workflow for the development of **AZD5462**.

Clinical Development and Future Directions

AZD5462 has successfully completed Phase I clinical trials in healthy volunteers, where it was found to be generally well-tolerated.[1][2][3][4] These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **AZD5462**. [10] A Phase IIb clinical trial in patients with stable chronic heart failure is planned to further evaluate the efficacy of **AZD5462** in improving cardiac function in this patient population.[4][5] The development of an oral RXFP1 agonist like **AZD5462** holds significant promise as a novel therapeutic approach for the chronic management of heart failure.[1][2][3]

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